10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one
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Overview
Description
10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxole ring, followed by the construction of the benzo[c]furo[3,2-g]chromen-5-one core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
- 7-methyl-10-phenyl-5H-benzo[c]furo[3,2-g]chromen-5-one
Uniqueness
10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to the presence of the benzodioxole ring, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H18O5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
10-(1,3-benzodioxol-5-yl)-7-methyl-1,2,3,4-tetrahydro-[1]benzofuro[6,5-c]isochromen-5-one |
InChI |
InChI=1S/C23H18O5/c1-12-21-17(9-16-14-4-2-3-5-15(14)23(24)28-22(12)16)18(10-25-21)13-6-7-19-20(8-13)27-11-26-19/h6-10H,2-5,11H2,1H3 |
InChI Key |
VETBQEMENGERBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)C(=CO2)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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